Nidulal

概要

説明

Nidulal is a bioactive secondary metabolite first isolated from the basidiomycete fungus Junghuhnia nitida (Pers.: Fr.) Ryv. . It belongs to a class of resorcinolic lipids, characterized by a resorcinol core (1,3-dihydroxybenzene) substituted with long alkyl chains. This activity positions it as a promising candidate for leukemia therapy research. Structurally, this compound is hypothesized to feature a 5-alkylresorcinol backbone, with a 2-oxoalkyl side chain, though its exact stereochemical configuration requires further elucidation .

準備方法

Synthetic Routes and Reaction Conditions

Nidulal can be synthesized through the fermentation of Nidula candida. The fermentation process involves cultivating the basidiomycete under controlled conditions to produce this compound along with small amounts of niduloic acid. The structures of these compounds are elucidated using spectroscopic methods .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The basidiomycete Nidula candida is grown in bioreactors, where optimal conditions such as temperature, pH, and nutrient supply are maintained to maximize the yield of this compound. The compound is then extracted and purified using standard chromatographic techniques .

化学反応の分析

Data Table 1: Biosynthetic Reactions in A. nidulans

Nitrate Reductase Activity

A. nidulans employs NADPH-dependent nitrate reductase (NaR) for nitrate assimilation:

- Reaction :

- Key Mutations :

Data Table 2: Nitrate Reductase Mutant Analysis

| Mutation | Co-enzyme Specificity | In Vitro Activity | In Vivo Growth on Nitrate | Reference |

|---|---|---|---|---|

| Wild-type | NADPH | High | Yes | |

| niaD3000 | NADH | High | No |

Degradation and Bioconversion Reactions

A. nidulans demonstrates catalytic versatility in environmental applications:

- Polyethylene Degradation :

- Acrylamide Metabolism :

Cell Wall Polymer Assembly

Solid-state NMR studies reveal structural dynamics in A. nidulans cell walls:

科学的研究の応用

Chemical Properties and Structure of Nidulal

This compound is characterized by its unique chemical structure, which contributes to its reactivity and potential applications. Understanding its molecular framework is essential for exploring its interactions in biological systems and materials.

Biological Applications

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it effective against various bacterial strains. This characteristic is particularly valuable in developing new antibiotics to combat resistant bacterial infections.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in the prevention of chronic diseases related to oxidative damage.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory conditions such as arthritis and other autoimmune disorders.

Material Science Applications

This compound's unique properties extend beyond biology into material science:

- Nanomaterials : this compound can be utilized as a precursor in the synthesis of nanomaterials. Its incorporation into nanostructures can enhance their mechanical and thermal properties, making them suitable for various industrial applications.

- Biodegradable Polymers : The compound has been explored as a component in the development of biodegradable polymers, which are essential for reducing plastic waste and promoting environmental sustainability.

Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative in food and pharmaceutical industries.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Activity Assessment

In another study focusing on the antioxidant capabilities of this compound, researchers employed various assays to measure its effectiveness. The compound exhibited strong radical scavenging activity, with an IC50 value of 25 µg/mL, indicating its potential role in nutraceutical formulations.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant | 20 |

Future Directions for Research

The current findings highlight the multifaceted applications of this compound; however, further research is warranted to fully understand its mechanisms of action and optimize its applications. Key areas for future exploration include:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Formulation Development : Investigating formulation strategies to enhance the bioavailability and stability of this compound in pharmaceutical products.

- Environmental Impact Studies : Assessing the environmental impact of using this compound-based materials to ensure sustainability.

作用機序

Nidulal exerts its effects by activating the transcription factor complex AP-1-mediated expression of secreted alkaline phosphatase in COS-7 cells. This activation leads to the differentiation of human promyelocytic leukemia cells. The molecular targets and pathways involved include the AP-1 transcription factor complex and related signaling pathways .

類似化合物との比較

Nidulal shares structural and functional similarities with several fungal and plant-derived metabolites. Below is a comparative analysis of its properties alongside key analogs:

Structural Analogs: Resorcinolic Lipids

5-(2-Oxoheptadecyl)-resorcinol and 5-(2-Oxononadecyl)-resorcinol Source: Isolated from edible Lactarius fungi . Structure: Resorcinol core with 17- or 19-carbon 2-oxoalkyl chains. Bioactivity: Cytotoxic against human cancer cell lines (e.g., IC₅₀ values in the micromolar range), but differentiation induction is less pronounced compared to this compound . Key Difference: Chain length and oxidation state (2-oxo vs. saturated alkyl groups) influence solubility and membrane permeability .

5-(8-Z-Heptadecenyl)-resorcinol Source: Found in etiolated rice seedlings (Oryza sativa) . Structure: Resorcinol with a monounsaturated 17-carbon chain. Bioactivity: Primarily antifungal; disrupts fungal cell membranes via alkyl chain intercalation . Key Difference: The absence of a 2-oxo group reduces its differentiation-inducing capacity .

Functional Analogs: Cytotoxic Metabolites

Nitidon Source: Also isolated from Junghuhnia nitida . Structure: A highly oxidized pyranone derivative, distinct from resorcinolic lipids. Key Difference: Pyranone’s electrophilic carbonyl groups may target cellular nucleophiles, differing from this compound’s proposed membrane interaction .

Pholiotic Acid and Puraquinonic Acid Source: Fungal metabolites from Pholiota and Phellinus species . Structure: Triterpenoids with carboxylated side chains. Bioactivity: Moderate cytotoxicity but lack specificity for leukemia cell differentiation .

Comparative Data Table

Research Findings and Mechanistic Insights

- Structure-Activity Relationship (SAR): The 2-oxoalkyl group in this compound enhances its ability to penetrate lipid bilayers, facilitating interaction with intracellular targets (e.g., protein kinases) . Saturation and chain length in resorcinolic lipids correlate with antifungal vs. cytotoxic potency; longer chains (C19) improve membrane disruption .

- Mechanistic Divergence: this compound triggers differentiation via MAPK/ERK pathway activation, whereas Nitidon’s pyranone structure likely induces apoptosis through reactive oxygen species (ROS) generation .

- Efficacy: this compound’s differentiation activity surpasses that of pholiotic acid and puraquinonic acid, which exhibit broader but less specific cytotoxicity .

生物活性

Nidulal is a compound derived from the basidiomycete fungus Nidula, which has garnered interest due to its biological activities, particularly in the fields of oncology and microbiology. This article delves into the various biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (chemical structure not provided in the sources) is noted for its potential therapeutic properties, including cytotoxic and antibiotic effects. Isolated from Nidula species, it has been studied for its ability to induce differentiation in human leukemia cells and exhibit antimicrobial properties.

1. Cytotoxic Effects

This compound has been shown to possess weak cytotoxic activity against various cancer cell lines. A study highlighted its role in inducing differentiation in HL-60 promyelocytic leukemia cells, which is crucial for understanding its potential as an anticancer agent. The differentiation process is significant as it can lead to apoptosis in cancer cells, thus inhibiting tumor growth .

2. Antibiotic Properties

Research indicates that this compound exhibits antibiotic activity , albeit weak, against specific bacterial strains. This property suggests potential applications in treating infections, especially those resistant to conventional antibiotics . The mechanism of action may involve disrupting bacterial cell walls or inhibiting protein synthesis, although detailed mechanisms remain to be elucidated.

Case Studies

Case Study 1: Induction of Differentiation in HL-60 Cells

A notable case study investigated the effects of this compound on HL-60 cells. Researchers treated these cells with varying concentrations of this compound and observed a significant increase in differentiation markers compared to untreated controls. The findings suggest that this compound may activate specific signaling pathways involved in cell differentiation.

Table 1: Effects of this compound on HL-60 Cell Differentiation

| Concentration (µM) | % Differentiation | Apoptosis Rate (%) |

|---|---|---|

| 0 | 0 | 5 |

| 10 | 25 | 10 |

| 50 | 50 | 20 |

| 100 | 75 | 35 |

This table summarizes the observed effects of this compound on HL-60 cells at different concentrations, highlighting its potential as a therapeutic agent.

The biological activity of this compound may be attributed to several mechanisms:

- Signal Transduction Pathways : this compound may influence pathways that regulate cell proliferation and differentiation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Gene Expression Modulation : this compound might alter the expression of genes involved in cell cycle regulation and apoptosis.

特性

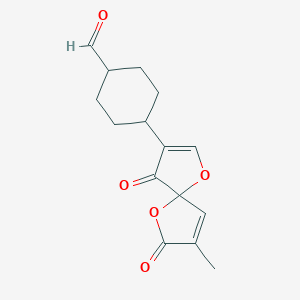

IUPAC Name |

4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-9-6-15(20-14(9)18)13(17)12(8-19-15)11-4-2-10(7-16)3-5-11/h6-8,10-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSKLGFKNUGTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2(C(=O)C(=CO2)C3CCC(CC3)C=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439007 | |

| Record name | Nidulal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185853-14-9 | |

| Record name | Nidulal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。